5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile

Description

Overview and Significance in Heterocyclic Chemistry

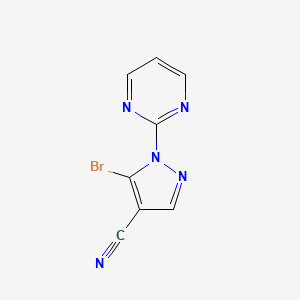

5-Bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is a bicyclic heterocyclic compound combining pyrazole and pyrimidine moieties. Pyrazole, a five-membered ring with two adjacent nitrogen atoms, and pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 3, are both fundamental scaffolds in medicinal chemistry. The fusion of these rings creates a structurally unique molecule with potential applications in drug discovery, particularly in kinase inhibition and antimicrobial agent development. Heterocyclic hybrids like this compound are prized for their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, making them critical in designing selective therapeutics.

Nomenclature and Classification

The systematic IUPAC name This compound reflects its structure:

- Pyrazole core : A five-membered ring with nitrogen atoms at positions 1 and 2.

- Substituents :

- Bromine at position 5.

- Pyrimidin-2-yl group at position 1.

- Cyano group (-CN) at position 4.

The compound is classified as a bicyclic heterocycle due to the pyrimidine ring fused via a single bond to the pyrazole nucleus. It belongs to the broader family of azolopyrimidines , which are recognized for their diverse pharmacological profiles.

Chemical Identifiers and Registry Numbers

CAS Number (1269291-98-6)

The Chemical Abstracts Service (CAS) registry number 1269291-98-6 uniquely identifies this compound in global chemical databases, ensuring precise tracking in regulatory and research contexts.

MDL Number (MFCD17168526)

The MDL number MFCD17168526 facilitates database searches in chemical inventory systems, critical for procurement and synthetic studies.

International Chemical Identifiers (InChI and InChIKey)

- InChI :

InChI=1S/C8H4BrN5/c9-7-6(4-10)5-13-14(7)8-11-2-1-3-12-8/h1-3,5H

This string encodes the molecular structure, including connectivity and stereochemistry. - InChIKey :

OUQJKMZTQSIGCI-UHFFFAOYSA-N

A hashed version of the InChI, enabling rapid database lookups.

Table 1: Key Identifiers and Properties

| Property | Value |

|---|---|

| CAS Number | 1269291-98-6 |

| MDL Number | MFCD17168526 |

| Molecular Formula | C₈H₄BrN₅ |

| Molecular Weight | 250.05 g/mol |

| SMILES | c1cnc(nc1)n2c(c(cn2)C#N)Br |

Historical Context in Pyrazole Chemistry Research

Pyrazole chemistry emerged in the late 19th century with Knorr’s synthesis of antipyrine, a landmark in heterocyclic drug development. The integration of pyrimidine rings into pyrazole systems gained traction in the 21st century, driven by demands for kinase inhibitors and antiviral agents. For instance, the patent CN112079781A (2020) highlights methods for synthesizing brominated pyrazole-carboxylic acids, underscoring the relevance of bromine in enhancing electrophilic reactivity for cross-coupling reactions. This compound’s design aligns with trends in fragment-based drug discovery, where modular heterocycles serve as building blocks for targeted therapies.

Properties

IUPAC Name |

5-bromo-1-pyrimidin-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN5/c9-7-6(4-10)5-13-14(7)8-11-2-1-3-12-8/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQJKMZTQSIGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C(=C(C=N2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697454 | |

| Record name | 5-Bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269291-98-6 | |

| Record name | 5-Bromo-1-(2-pyrimidinyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Introduction of the Pyrimidine Ring: The brominated pyrazole is then reacted with a pyrimidine derivative under conditions that facilitate nucleophilic substitution, such as heating in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, leading to the formation of various oxidized or reduced products.

Cyclization Reactions: The nitrile group can participate in cyclization reactions, forming additional heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines in solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted pyrazole derivatives

- Oxidized or reduced pyrazole compounds

- Cyclized heterocyclic compounds

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

Ligand: Acts as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology and Medicine:

Biological Probes: Used in the design of biological probes for studying cellular processes.

Industry:

Agrochemicals: Potential use in the development of new agrochemicals such as herbicides or fungicides.

Materials Science: Applications in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key analogs and their differences:

Key Differences and Implications

Substituent Effects on Reactivity and Binding

- Pyrimidine vs. In contrast, phenyl-substituted analogs (e.g., 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile) exhibit greater hydrophobicity, which may improve membrane permeability but reduce target specificity .

- Bromine vs.

Electronic and Steric Properties

- The nitrile group (–CN) in all listed compounds acts as a strong electron-withdrawing group, stabilizing the pyrazole ring and directing electrophilic substitution reactions. However, in the brominated analogs, the –CN group’s electron-withdrawing effect is counterbalanced by bromine’s inductive effect, altering reactivity patterns .

- Fluorine substitution in 5-Bromo-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile introduces electronegativity and metabolic stability, a feature absent in the parent compound .

Biological Activity

5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile (CAS No. 1269291-98-6) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and recent research findings.

Chemical Structure and Properties

This compound features a bromine atom, a pyrimidine ring, and a pyrazole ring with a nitrile group. Its molecular formula is , and it is characterized by its unique structural components that contribute to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in various biochemical pathways, which can lead to therapeutic effects in different disease models.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In a study evaluating various pyrazole compounds, it was found that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation .

Table 1: Summary of Anti-inflammatory Activity

| Compound | COX-2 Inhibition (IC50 μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.01 | 344.56 |

| Indomethacin | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that pyrazole derivatives can exhibit activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups within the pyrazole structure enhances its antimicrobial efficacy .

Anticancer Potential

Research indicates that compounds containing the pyrazole scaffold may possess anticancer properties. Certain derivatives have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound in this context remains to be fully elucidated.

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A novel series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using carrageenan-induced edema models. Compounds demonstrated varying degrees of efficacy compared to standard anti-inflammatory drugs .

- Antimicrobial Studies : A group of substituted pyrazoles was synthesized and screened against multiple bacterial strains. Specific derivatives showed promising results against Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents .

- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that certain pyrazole derivatives could inhibit the growth of cancer cell lines effectively, suggesting their potential role in cancer therapy .

Q & A

Q. What synthetic strategies are effective for preparing 5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile?

A multi-step synthesis approach is typically employed. First, pyrazole ring formation via cyclocondensation of hydrazine derivatives with β-ketonitriles or α,β-unsaturated carbonyl compounds. Subsequent bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C). The pyrimidinyl group is introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling with a pyrimidinyl boronic acid). Key considerations include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .

- Protecting groups : Use of temporary protecting groups for the nitrile moiety during bromination to prevent side reactions .

- Characterization : Intermediate validation via ¹H NMR and IR spectroscopy to ensure regioselectivity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Critical techniques include:

- ¹H NMR : To verify substituent positions (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm and pyrazole protons at δ 7.0–8.0 ppm) .

- IR spectroscopy : Confirmation of nitrile (C≡N) stretch near 2200–2300 cm⁻¹ and aromatic C-H stretches .

- Melting point analysis : Comparison with literature values to assess purity (e.g., deviations >2°C indicate impurities) .

Advanced Research Questions

Q. How can statistical Design of Experiments (DOE) optimize reaction conditions for pyrazole-carbonitrile derivatives?

DOE minimizes experimental trials while maximizing data quality. For example:

- Factors to vary : Temperature, catalyst loading, solvent polarity.

- Response variables : Yield, purity (HPLC), reaction time.

- Analysis : Use a central composite design to identify interactions between factors. For instance, higher temperatures may accelerate bromination but degrade the nitrile group, necessitating a balance .

Q. What computational methods predict the reactivity of intermediates in pyrazole-carbonitrile synthesis?

Quantum mechanical calculations (e.g., DFT) model transition states and intermediates. Key steps:

Q. How do bromine and pyrimidinyl substituents influence cross-coupling reactivity?

- Bromine : Acts as a leaving group in Suzuki couplings but may sterically hinder bulky catalysts.

- Pyrimidinyl group : Electron-withdrawing nature activates the pyrazole ring for electrophilic substitutions but reduces nucleophilic attack at the 4-position.

- Case study : In Pd-mediated couplings, bromine at the 5-position shows higher reactivity than chloro analogs due to better leaving-group ability .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

- Step 1 : Repeat experiments under standardized conditions (e.g., solvent, concentration).

- Step 2 : Use complementary techniques (e.g., ¹³C NMR or mass spectrometry to confirm molecular weight).

- Step 3 : Cross-validate with computational predictions (e.g., simulated NMR spectra using ACD/Labs or ChemDraw) .

Q. What role do intermolecular interactions play in the crystallization of pyrazole-carbonitrile derivatives?

X-ray crystallography reveals:

- Hydrogen bonding : Between nitrile groups and adjacent NH or OH moieties stabilizes crystal packing.

- π-Stacking : Pyrimidinyl and pyrazole rings often form stacked columns, influencing solubility and melting behavior .

Methodological Guidelines

- Synthetic optimization : Prioritize regioselectivity in bromination using low-temperature conditions .

- Data validation : Always cross-check experimental spectra with computational models to detect anomalies .

- Safety : Handle nitrile-containing compounds in fume hoods due to potential toxicity (evidenced by IR absorption bands for CN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.